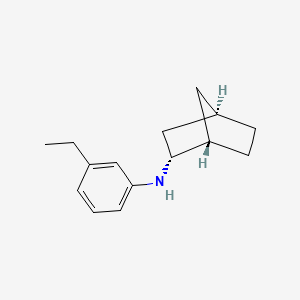
6-(Pyridin-2-yldisulfanyl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Pyridinyldithio)hexanoic acid is an organic compound characterized by the presence of a pyridine ring attached to a hexanoic acid chain via a disulfide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Pyridinyldithio)hexanoic acid typically involves the reaction of 2-mercaptopyridine with 6-bromohexanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion of 2-mercaptopyridine attacks the bromohexanoic acid, forming the desired disulfide linkage.
Industrial Production Methods
Industrial production of 6-(2-Pyridinyldithio)hexanoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Pyridinyldithio)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-(2-Pyridinyldithio)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and bioconjugates.
Biology: Employed in the modification of proteins and peptides for studying protein-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 6-(2-Pyridinyldithio)hexanoic acid involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other biomolecules, leading to the formation of stable disulfide linkages. These interactions can modulate the activity and function of the target molecules, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Pyridyldithio)propanoic acid: Similar structure with a shorter carbon chain.
N-Succinimidyl 3-(2-pyridyldithio)propionate: Contains a succinimidyl ester group for amine-reactive crosslinking.
Uniqueness
6-(2-Pyridinyldithio)hexanoic acid is unique due to its longer carbon chain, which provides greater flexibility and spacing in crosslinking applications. This makes it particularly useful in the modification of larger biomolecules and in the development of more complex bioconjugates.
Propiedades
Fórmula molecular |
C11H15NO2S2 |
|---|---|
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
6-(pyridin-2-yldisulfanyl)hexanoic acid |
InChI |
InChI=1S/C11H15NO2S2/c13-11(14)7-2-1-5-9-15-16-10-6-3-4-8-12-10/h3-4,6,8H,1-2,5,7,9H2,(H,13,14) |
Clave InChI |
IGQUQSUNVWQLDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SSCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-phenylmethoxy-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13909964.png)
![2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]benzoic acid](/img/structure/B13909967.png)


![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl](/img/structure/B13909983.png)
![2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B13909986.png)
![3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13909990.png)


![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13909994.png)
![2-[3-(Methylamino)oxetan-3-YL]ethanol](/img/structure/B13910020.png)
